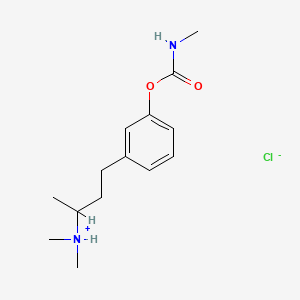

Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride

Description

The hydrochloride salt enhances its solubility and stability . Its molecular formula is C₁₄H₂₂N₂O₂·HCl, with a tertiary dimethylamino group in the side chain contributing to its basicity .

Applications and Pharmacological Relevance The compound is closely related to Formetanate hydrochloride, a carbamate insecticide and acaricide, which acts as a cholinesterase inhibitor . Its structural features—such as the dimethylamino butyl side chain—align with bioactive carbamates that exhibit miotic (pupil-constricting) and intestinal peristalsis-stimulating effects, as observed in early pharmacological studies .

Properties

CAS No. |

64059-19-4 |

|---|---|

Molecular Formula |

C14H23ClN2O2 |

Molecular Weight |

286.80 g/mol |

IUPAC Name |

dimethyl-[4-[3-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;chloride |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-11(16(3)4)8-9-12-6-5-7-13(10-12)18-14(17)15-2;/h5-7,10-11H,8-9H2,1-4H3,(H,15,17);1H |

InChI Key |

CYBBFBWOIJVEMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)OC(=O)NC)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride involves several steps. One common method is the reaction of methyl carbamate with 3-(3-(dimethylamino)butyl)phenol in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired ester. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect. The pathways involved may include inhibition of acetylcholinesterase, which is crucial in nerve signal transmission .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Activity

- Methyl vs. Ethyl Carbamates : Methylcarbamates (e.g., the subject compound) exhibit stronger cholinesterase inhibition than ethylcarbamates, which are often inactive .

- Quaternary Ammonium vs. Tertiary Amine Hydrochlorides : Quaternary ammonium derivatives (e.g., Formetanate) generally show higher activity than tertiary amine hydrochlorides. However, when the basic group is in the side chain (as in the subject compound), the difference diminishes or reverses .

- However, HPLC-derived log k values (lipophilicity indicators) for similar phenyl carbamates vary widely with substituent position and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.